molecular formula C25H23N5O5 B11522166 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B11522166
M. Wt: 473.5 g/mol
InChI Key: DEFGMEAIIWQGES-UHFFFAOYSA-N
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Description

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a phenyl group, and a morpholine-4-carboxylate moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aldehyde, a malononitrile, and a hydrazine derivative to form the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H23N5O5/c1-32-19-13-16(7-8-18(19)34-25(31)30-9-11-33-12-10-30)20-17(14-26)23(27)35-24-21(20)22(28-29-24)15-5-3-2-4-6-15/h2-8,13,20H,9-12,27H2,1H3,(H,28,29)

InChI Key

DEFGMEAIIWQGES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC(=O)N5CCOCC5

Origin of Product

United States

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